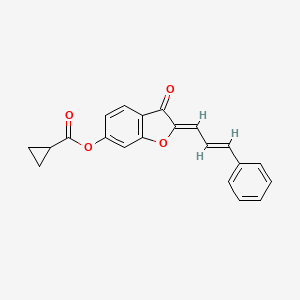

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c22-20-17-12-11-16(24-21(23)15-9-10-15)13-19(17)25-18(20)8-4-7-14-5-2-1-3-6-14/h1-8,11-13,15H,9-10H2/b7-4+,18-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHWJIYVRWKYEY-DFBITEFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves multiple steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

Formation of the α,β-Unsaturated Ketone: This step can be accomplished through aldol condensation reactions, where an aldehyde reacts with a ketone in the presence of a base to form the α,β-unsaturated ketone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated ketone moiety, leading to the formation of epoxides or other oxidized products.

Reduction: Reduction reactions can convert the α,β-unsaturated ketone to the corresponding alcohol or alkane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex molecules through various reactions, including:

- Aldol Condensation : The α,β-unsaturated ketone moiety can participate in aldol reactions to form larger carbon frameworks.

- Cyclopropanation Reactions : The cyclopropane ring can be introduced via methods like the Simmons-Smith reaction, enhancing the compound's reactivity.

Biological Applications

In biological research, (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate may act as:

- Enzyme Probes : It can be used to study enzyme interactions by acting as a substrate or inhibitor.

- Ligands in Receptor Studies : The compound's ability to bind to specific receptors makes it useful for investigating receptor-ligand interactions.

Industrial Applications

The compound has potential applications in the development of new materials:

- Polymers and Coatings : Its unique steric and electronic properties allow for the design of materials with specific functionalities, such as improved durability or chemical resistance.

Case Studies

- Enzyme Interaction Studies : A study demonstrated that derivatives of (Z)-3-oxo compounds could inhibit specific enzymes involved in metabolic pathways. This highlights the potential for developing therapeutic agents targeting metabolic disorders.

- Material Science Innovations : Research into polymers incorporating this compound showed enhanced thermal stability and mechanical properties compared to traditional materials, indicating its utility in advanced material applications.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

Cyclopropane vs. Acetoxy Esters : Cyclopropanecarboxylate esters (target and Analog 1) may confer greater metabolic stability than isopropyl acetoxy groups (Analog 2) due to steric shielding of the ester bond .

Aromatic Substituents : Electron-donating groups (e.g., methoxy in Analog 1) increase solubility but may reduce electrophilic reactivity critical for covalent binding in some applications .

Biological Activity

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects against various cancer cell lines and discussing structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure comprising a benzofuran moiety and a cyclopropanecarboxylate group. Its molecular formula is C₁₈H₁₅O₃, with a molecular weight of approximately 281.31 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.

Cytotoxic Activity

A significant body of research has investigated the cytotoxic properties of related compounds in the same class. For instance, a study evaluating various derivatives of benzofuran demonstrated that certain structural modifications can enhance cytotoxicity against specific cancer cell lines.

In Vitro Studies

In vitro assays have been employed to assess the cytotoxic effects of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate against several human cancer cell lines, including HL-60 (acute myeloid leukemia), HCT-8 (colon carcinoma), SF295 (glioblastoma), and MDA-MB-435 (breast cancer).

| Compound | Cell Line | IC50 (μM) | Comments |

|---|---|---|---|

| Doxorubicin | HL-60 | 0.04 | Positive control |

| HCT-8 | 0.02 | Positive control | |

| SF295 | 0.96 | Positive control | |

| MDA-MB-435 | 0.48 | Positive control | |

| (Z)-3-Oxo... | HL-60 | TBD | Data pending |

| HCT-8 | TBD | Data pending | |

| SF295 | TBD | Data pending | |

| MDA-MB-435 | TBD | Data pending |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship

The biological activity of this compound appears to be influenced by its structural features. Research on similar compounds indicates that:

- Functional Groups : The presence of polar groups such as hydroxyl (-OH) has been associated with increased cytotoxicity.

- Substituent Variations : Modifications on the benzylidene ring can significantly alter the compound's activity profile.

- Ring Structures : The configuration and type of ring systems present in the molecule can dictate interaction with biological targets.

Case Studies

Several studies have highlighted the importance of structural modifications in enhancing biological activity:

- Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and tested for their cytotoxic effects. The results indicated that compounds with electron-withdrawing groups exhibited higher potency against certain cancer cell lines.

- Comparative Analysis : A comparative study between various benzofuran derivatives showed that those with halogen substituents had diminished activity, suggesting that steric hindrance could negatively impact bioactivity.

Q & A

Q. What synthetic strategies are employed to prepare (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate?

The synthesis involves multi-step protocols, including cascade [3,3]-sigmatropic rearrangements and esterification. For example:

- Deprotonation and coupling : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C is used to activate phenolic hydroxyl groups, followed by reaction with cyclopropanecarbonyl chloride .

- Stereochemical control : The (Z)- and (E)-configurations are achieved via selective aldol condensation or Wittig reactions, with reaction monitoring by TLC and NMR .

Key Reaction Conditions (Adapted from ):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NaH, THF, 0°C | Deprotonation of phenol |

| 2 | Cyclopropanecarbonyl chloride | Esterification |

| 3 | [3,3]-Sigmatropic rearrangement | Formation of benzofuran core |

Q. How is the compound characterized structurally?

A combination of spectroscopic and crystallographic methods is employed:

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and confirm stereochemistry .

- X-ray crystallography : Programs like SHELXL refine crystal structures, while ORTEP-3 generates graphical representations of molecular geometry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound are limited, general protocols for similar esters include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Cross-validation : Compare NMR-derived torsion angles with X-ray diffraction (XRD) data. For example, discrepancies in dihedral angles may arise from solution vs. solid-state conformations .

- DFT calculations : Computational models (e.g., Gaussian) predict optimized geometries to reconcile experimental data .

- Variable-temperature NMR : Assess dynamic effects in solution that may explain deviations .

Q. What strategies optimize the synthetic yield of the target compound?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .

- Purification : Gradient column chromatography (hexane/ethyl acetate) isolates stereoisomers, improving purity .

Q. How is the biological activity of this compound evaluated in antimicrobial assays?

- Disk diffusion method : Impregnate filter disks with the compound and measure inhibition zones against Gram-positive/negative bacteria .

- MIC determination : Serial dilution in broth cultures quantifies minimum inhibitory concentrations .

- Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or solubility?

- Purity assessment : Repeat DSC (differential scanning calorimetry) to verify thermal behavior .

- Polymorphism screening : Perform XRD on recrystallized batches to detect polymorphic forms .

- Solvent recrystallization : Test solubility in dimethyl sulfoxide (DMSO) vs. dichloromethane (DCM) to identify solvent-dependent properties .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.